molecular formula C14H25NO5 B12080049 (S)-tert-Butyl 2-((1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate

(S)-tert-Butyl 2-((1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B12080049
M. Wt: 287.35 g/mol
InChI Key: YESVEVMVKPHDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl2-((1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C21H31NO5 This compound is characterized by its pyrrolidine ring structure, which is a common motif in many biologically active molecules

Preparation Methods

The synthesis of (S)-tert-butyl2-((1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the following steps :

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.

    Stereoselective Reactions: The specific stereochemistry is achieved through stereoselective reactions, often involving chiral catalysts or reagents.

    Functional Group Modifications: The hydroxy, methoxy, and oxo groups are introduced through various functional group transformations, such as oxidation and substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

(S)-tert-butyl2-((1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions :

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-tert-butyl2-((1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-butyl2-((1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in drug discovery, it may act as an inhibitor or activator of a particular enzyme, affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

(S)-tert-butyl2-((1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate can be compared with other similar compounds :

    tert-Butyl (S)-2-((1R,2R)-1-methoxy-2-methyl-3-oxo-3-(((S)-2-phenyl-1-(thiazol-2-yl)ethyl)amino)propyl)pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring structure but differs in the substituents attached to the ring.

    tert-Butyl (S)-2-((1R,2R)-1,3-dimethoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate: This compound has an additional methoxy group, which may affect its reactivity and applications.

    2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β-methoxy-α-methyl-, phenylmethyl ester:

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl 2-(1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H25NO5/c1-9(12(17)19-5)11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11,16H,6-8H2,1-5H3

InChI Key

YESVEVMVKPHDFA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.